molecular formula C10H20ClNO2 B1373210 5-(Piperidin-1-yl)pentanoic acid hydrochloride CAS No. 49637-20-9

5-(Piperidin-1-yl)pentanoic acid hydrochloride

Cat. No.: B1373210
CAS No.: 49637-20-9
M. Wt: 221.72 g/mol
InChI Key: DHPWBXBFXOJSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperidin-1-yl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is a derivative of pentanoic acid, where the carboxylic acid group is attached to a piperidine ring through a pentyl chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-yl)pentanoic acid hydrochloride typically involves the reaction of piperidine with pentanoic acid. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-yl)pentanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Piperidin-1-yl)pentanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. This compound can also act as a ligand, binding to specific sites on proteins and altering their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Piperidin-1-yl)butanoic acid hydrochloride
  • 6-(Piperidin-1-yl)hexanoic acid hydrochloride
  • N-(Piperidin-1-yl)pentanamide

Uniqueness

5-(Piperidin-1-yl)pentanoic acid hydrochloride is unique due to its specific chain length and the position of the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

5-piperidin-1-ylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c12-10(13)6-2-5-9-11-7-3-1-4-8-11;/h1-9H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHPWBXBFXOJSNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

23.5 g. (0.117 mole) of methyl δ-piperidinovalerate was dissolved in a combination of 125 ml. of concentrated hydrochloric acid and 125 ml. of water and refluxed with stirring for 16 hours. The excess water was removed using reduced pressure (water aspirator) to give a semi-solid residue which was triturated with acetone, filtered and dried. 21.0 g. (79%) of colorless crystals of δ-piperidinovaleric acid hydrochloride was obtained with a m.p. of 202°-204° C.
Quantity
0.117 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

23.5 g. (0.117 mole) of methylδ-piperidinovalerate is dissolved in a combination of 125 ml. of concentrated hydrochloric acid and 125 ml. of water and refluxed with stirring for 16 hours. The excess water is removed using reduced pressure (water aspirator) to give a semi-solid residue which is triturated with acetone, filtered and dried. 21.0 g. (79%) of colorless crystals of δ-piperidinovaleric acid hydrochloride are obtained, m.p. of 202°-204° C.
Quantity
0.117 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Piperidin-1-yl)pentanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(Piperidin-1-yl)pentanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
5-(Piperidin-1-yl)pentanoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
5-(Piperidin-1-yl)pentanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
5-(Piperidin-1-yl)pentanoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
5-(Piperidin-1-yl)pentanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.